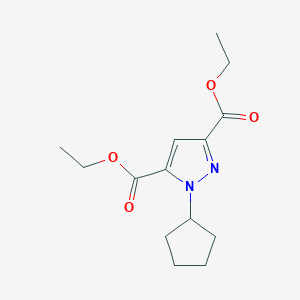

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is typically a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

diethyl 1-cyclopentylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-3-19-13(17)11-9-12(14(18)20-4-2)16(15-11)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

NOLYVYIOQLXLBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2CCCC2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diethyl oxalate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are particularly valuable in the formulation of fungicides and herbicides, which enhance crop protection and yield. The compound's unique structure allows for effective interaction with biological targets in plants, leading to improved efficacy of agricultural products.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The results indicated that certain compounds derived from this pyrazole exhibited EC50 values below 10 μg/mL, showcasing their potential as effective fungicides .

Pharmaceutical Development

Therapeutic Potential:

The compound is explored for its pharmacological properties, particularly as a precursor for synthesizing novel pyrazole derivatives that exhibit anti-inflammatory and analgesic effects. These derivatives have shown promise in addressing pain management needs.

Pharmacological Activities:

Research has indicated that various pyrazole derivatives derived from this compound possess a range of biological activities. For instance:

- Antimicrobial Activity: Compounds synthesized from this pyrazole have been screened for antibacterial and antifungal activities, with some exhibiting MIC values as low as 12.5 mg/mL against pathogenic bacteria .

- Anticancer Properties: Several studies have reported significant growth inhibition effects on cancer cell lines. For example, compounds derived from this compound demonstrated potent anticancer activity against various human cancer cell lines .

Material Science

Development of Novel Materials:

this compound is being investigated for its potential in developing new polymers and materials. Its structural features contribute to enhanced thermal stability and mechanical properties.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties compared to traditional materials. This makes it a candidate for applications in coatings, adhesives, and other industrial materials .

Analytical Chemistry

Reagent Applications:

In analytical chemistry, this compound is utilized as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, which is crucial for quality control in manufacturing processes.

Methodologies:

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often employ this compound to enhance the sensitivity and specificity of analytical assays .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agricultural Chemistry | Synthesis of fungicides and herbicides | EC50 < 10 μg/mL against Botrytis cinerea |

| Pharmaceutical Development | Anti-inflammatory and analgesic drugs | Significant antimicrobial activity (MIC = 12.5 mg/mL) |

| Material Science | Development of polymers | Improved thermal stability over traditional materials |

| Analytical Chemistry | Reagent for HPLC and MS | Enhanced sensitivity in chemical detection |

Mechanism of Action

The mechanism of action of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.

1-Cyclopentyl-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of ester groups, leading to different applications and biological activities.

Uniqueness

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is unique due to its combination of the cyclopentyl group and ester functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in both research and industrial applications .

Biological Activity

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas including anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C11H14N2O4

- Molecular Weight : Approximately 238.24 g/mol

- Structure : It consists of a pyrazole ring with two carboxylate groups at positions 3 and 5, and a cyclopentyl group at position 1, enhancing its lipophilicity and biological interactions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

- Case Study : A study demonstrated that derivatives of pyrazoles exhibited potent activity against human tumor cell lines, suggesting that this compound could similarly affect tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Research Findings : Some pyrazole derivatives have shown effectiveness against a range of pathogens, indicating potential for this compound in treating infections .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:

- Binding Affinity : Studies have utilized molecular docking to predict how this compound interacts with enzymes or receptors. These interactions are essential for determining its efficacy as a therapeutic agent .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes, further supporting its potential as a drug candidate .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Two carboxyl groups on a pyrazole ring | Moderate anticancer activity |

| Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate | Methyl substitution instead of ethyl | Enhanced lipophilicity |

| Ethyl 1H-pyrazole-3-carboxylate | Single carboxyl group | Lower reactivity compared to diethyl derivative |

This table underscores the potential advantages of the cyclopentyl substitution in enhancing biological activity and interaction profiles compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.